1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methylpiperazine
Description
Properties
IUPAC Name |
[4-ethoxy-1-(4-fluorophenyl)pyrazol-3-yl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O2/c1-3-24-15-12-22(14-6-4-13(18)5-7-14)19-16(15)17(23)21-10-8-20(2)9-11-21/h4-7,12H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLFIFHMLWJEPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)N2CCN(CC2)C)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methylpiperazine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.
Substitution Reactions: The ethoxy and fluorophenyl groups are introduced through nucleophilic substitution reactions.
Coupling with Piperazine: The final step involves coupling the pyrazole derivative with 4-methylpiperazine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or fluorophenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, amines, thiols
Major Products
Oxidation: Carbonyl-containing derivatives
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Pharmacological Properties
Anticancer Activity
Research has indicated that compounds similar to 1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methylpiperazine exhibit significant anticancer activity. For instance, derivatives of pyrazole have been identified as potent inhibitors of various cancer cell lines. In studies involving Mannich bases, compounds with piperazine residues demonstrated cytotoxic effects against human lung carcinoma (SK-LU-1) and breast cancer (MCF-7) cell lines . The structure of this compound suggests that it may similarly inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Phosphodiesterase Inhibition
Another promising application lies in the inhibition of phosphodiesterases (PDEs), particularly PDE5. Compounds that share structural similarities with this compound have been shown to exhibit selective inhibition against PDE5, which is crucial for treating erectile dysfunction and pulmonary arterial hypertension . The compound's ability to enhance cyclic guanosine monophosphate (cGMP) levels may contribute to its vasodilatory effects, making it a candidate for cardiovascular applications.
Mechanism of Action
The mechanism of action of 1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methylpiperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, the compound may interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
GSK074A (1-((1-(4-fluorophenyl)-5-(4-isopropylphenyl)-2-methyl-1H-pyrrol-3-yl)methyl)-4-methylpiperazine)
- Structural Differences : Replaces the pyrazole core with a pyrrole ring.
- Synthesis : Prepared via alkylation of a pyrrole intermediate with N-methylpiperazine .
- Implications : Pyrrole’s reduced aromaticity compared to pyrazole may alter electron distribution and binding interactions.
Thiazolylhydrazone Derivatives (e.g., 3a–k from )
- Structural Differences : Substitutes pyrazole with a thiazole ring and incorporates a hydrazone linker.
- Synthesis : Involves condensation of aldehyde with thiosemicarbazide, followed by cyclization .
- Activity : Designed as acetylcholinesterase (AChE) inhibitors, highlighting the role of the thiazole-hydrazone motif in enzyme interaction .
Isostructural Thiazole-Triazole Hybrids (Compounds 4 and 5 from )
- Structural Differences : Combines thiazole and triazole rings with 4-fluorophenyl groups.
Piperazine-Containing Analogues
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine (CAS 923821-13-0)
- Structural Differences : Thiazole ring replaces pyrazole, with a chlorophenyl substituent.
- Implications : Chlorine’s electronegativity may influence electronic properties differently compared to fluorine, altering bioactivity .
Piperazine-Substituted Chalcones (Cluster 12 in )
- Structural Differences : Chalcone backbone (α,β-unsaturated ketone) with piperazine at ring B.
- SAR Insights: Piperazine enhances inhibitory activity (e.g., IC50 values) compared to non-piperazine chalcones, suggesting improved target engagement .
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The ethoxy group in the target compound may improve membrane permeability compared to methoxy or hydroxyl analogs .
- Solubility : Piperazine’s basic nitrogen enhances water solubility, critical for oral bioavailability .
- Crystal Packing : Isostructural compounds () exhibit planar molecular conformations with exceptions, impacting solid-state properties and dissolution rates .
Biological Activity
The compound 1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methylpiperazine is a member of the pyrazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article will delve into the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHFNO
- CAS Number : Not specified in the search results.
The compound features a pyrazole ring substituted with ethoxy and fluorophenyl groups, which are critical for its biological activity.
Anticancer Activity
Research has indicated that pyrazole derivatives, including this compound, exhibit potent anticancer properties. A study focusing on a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives demonstrated their effectiveness against prostate cancer cell lines (LNCaP and PC-3). Specifically, certain derivatives showed significant antiproliferative activity with IC values around 18 μmol/L and a notable downregulation of prostate-specific antigen (PSA) in LNCaP cells .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes. For instance, studies have shown that some pyrazole compounds can inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are key mediators in inflammatory responses .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives is another area of interest. Various studies have reported that these compounds exhibit significant antibacterial and antifungal activities. For example, a series of novel pyrazole carboxamide derivatives were synthesized and evaluated for their antifungal activity against several phytopathogenic fungi, showing moderate to excellent inhibition .
The biological mechanisms underlying the activity of this compound involve interaction with specific molecular targets, including enzymes and receptors. For instance, some pyrazole derivatives act as inhibitors of kinases involved in cancer progression, while others may modulate receptor activity related to inflammation and pain pathways .
Case Study 1: Prostate Cancer Inhibition
In a study evaluating various pyrazole derivatives, compound 10e was noted for its selective inhibition of LNCaP cell growth with an IC value significantly lower than that of the lead compound T3. This suggests that modifications to the pyrazole structure can enhance anticancer efficacy .
Case Study 2: Anti-inflammatory Activity
Another investigation revealed that certain pyrazole derivatives displayed strong anti-inflammatory effects by inhibiting LPS-induced production of NO and TNF-α. This highlights the potential for these compounds in developing new anti-inflammatory drugs .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the critical steps and optimal reaction conditions for synthesizing 1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methylpiperazine?
- Methodological Answer : Synthesis typically involves nucleophilic substitution and carbonyl coupling reactions. Key steps include:
- Pyrazole Core Formation : Reacting 4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid with thionyl chloride to generate the acid chloride intermediate.
- Piperazine Coupling : Reacting the acid chloride with 4-methylpiperazine under anhydrous conditions (e.g., DCM, 0–5°C) to form the amide bond .
- Optimization : Control temperature (±2°C), use anhydrous solvents (e.g., DCM, THF), and monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) or HPLC (C18 column, retention time ~12 min) .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the 4-fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and piperazine N–CH3 (δ ~2.3 ppm). Carbonyl signals appear at ~168–170 ppm .
- IR Spectroscopy : Validate the carbonyl stretch (~1650–1680 cm⁻¹) and C–F bond (~1220 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 386.16) .
Q. How can researchers assess the purity of this compound during synthesis?
- Methodological Answer :
- HPLC with UV Detection : Use a C18 column (mobile phase: acetonitrile/water 60:40, flow rate 1 mL/min) to achieve >98% purity .
- Elemental Analysis : Compare experimental vs. theoretical C, H, N percentages (e.g., C: 62.42%, H: 5.76%, N: 14.50%) .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data (e.g., IC50 variability) be systematically addressed?
- Methodological Answer :
- Standardized Assays : Use cell lines with consistent passage numbers (e.g., HEK-293 for receptor binding) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Orthogonal Validation : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP modulation for GPCR targets) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to aggregate data from independent studies .
Q. What computational strategies are recommended for elucidating the structure-activity relationship (SAR) of derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., serotonin 5-HT2A receptor; PDB ID 6WGT). Focus on the fluorophenyl group’s role in hydrophobic pocket binding .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the piperazine-carbonyl conformation in aqueous environments .
- QSAR Modeling : Apply partial least squares (PLS) regression to correlate substituent electronic parameters (Hammett σ) with logP values .
Q. What experimental approaches optimize the compound’s pharmacokinetic properties (e.g., metabolic stability)?
- Methodological Answer :
- Microsomal Stability Assays : Incubate with rat liver microsomes (1 mg/mL, 37°C) and monitor degradation via LC-MS. Introduce electron-withdrawing groups (e.g., -CF3) on the pyrazole ring to reduce CYP450-mediated oxidation .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction; modify the piperazine N-methyl group to lower plasma protein affinity .
Q. How can researchers resolve conflicting crystallographic data on the compound’s conformational flexibility?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction : Grow crystals via vapor diffusion (solvent: chloroform/methanol 9:1). Refine using SHELXL to resolve torsional angles of the ethoxy group .
- Variable-Temperature NMR : Analyze dihedral angle changes in DMSO-d6 at 25–60°C to identify rotameric states .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported receptor selectivity profiles?
- Methodological Answer :
- Panel Screening : Test against a broad receptor panel (e.g., CEREP’s Psychoactive Drug Screen) to identify off-target interactions. Adjust the 4-ethoxy group’s steric bulk to enhance selectivity for σ1 over σ2 receptors .
- Radioligand Displacement Assays : Use [³H]-pentazocine for σ1 and [³H]-DTG for σ2, ensuring identical assay conditions (Kd values ± SEM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
